![molecular formula C20H13ClN2O5 B4995605 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide, also known as MN-64, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MN-64 belongs to the class of benzamide derivatives and has been shown to exhibit promising anticancer activity.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide is not fully understood, but several studies have shed light on its potential targets. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, this compound can induce DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division. By inhibiting the activity of this protein, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, this compound has been shown to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and antimicrobial activity. However, this compound also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well characterized.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide. One direction is to further investigate its mechanism of action and potential targets. Another direction is to study its pharmacokinetics and toxicity profile in vivo. Additionally, this compound could be further optimized to improve its potency and selectivity for cancer cells. This compound could also be investigated for its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid chloride in the presence of a base. The resulting product is then treated with ammonia to obtain this compound in high yield and purity. The synthesis of this compound has been reported in several research articles and has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition to its anticancer activity, this compound has also been investigated for its potential as an antimicrobial agent. It has been shown to exhibit antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-chloro-N-(2-methoxydibenzofuran-3-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5/c1-27-19-9-13-12-4-2-3-5-17(12)28-18(13)10-16(19)22-20(24)14-8-11(23(25)26)6-7-15(14)21/h2-10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFVCLANKJNESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)
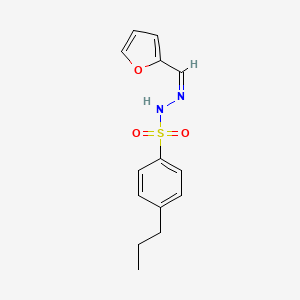
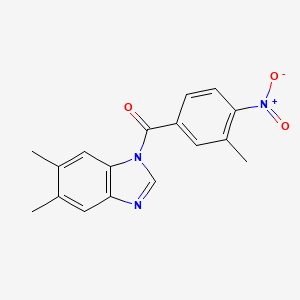
![4-bromo-2-methoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B4995551.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
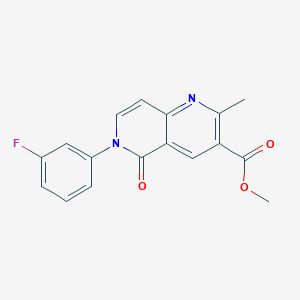
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B4995580.png)
![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)
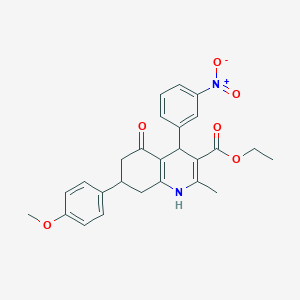
![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexanamine](/img/structure/B4995588.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
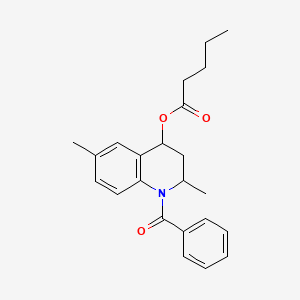
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)